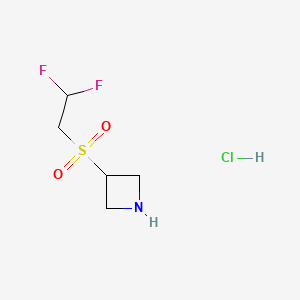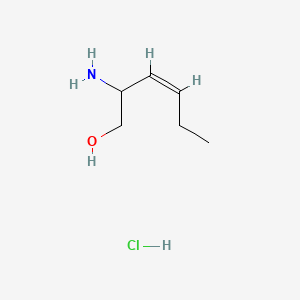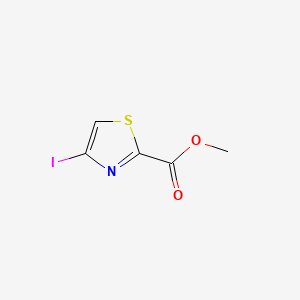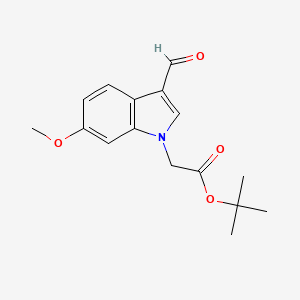
tert-butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Formyl Group: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be achieved using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-(3-formyl-6-methoxy-1H-indol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
- tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
Comparison:
- tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate has a similar structure but with a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
- tert-Butyl 1-indolecarboxylate lacks the formyl and methoxy groups, making it less versatile for certain chemical reactions and applications.
特性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
tert-butyl 2-(3-formyl-6-methoxyindol-1-yl)acetate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)9-17-8-11(10-18)13-6-5-12(20-4)7-14(13)17/h5-8,10H,9H2,1-4H3 |
InChIキー |
GJWBYWMLJPLGHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=C1C=C(C=C2)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


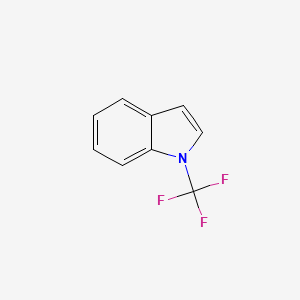

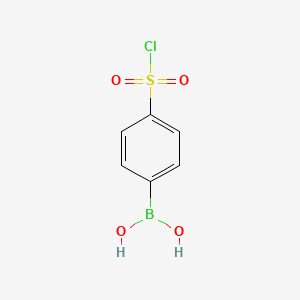
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
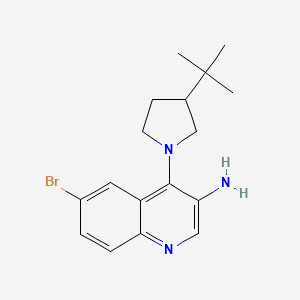
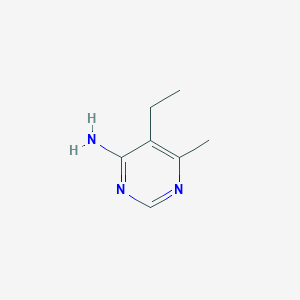
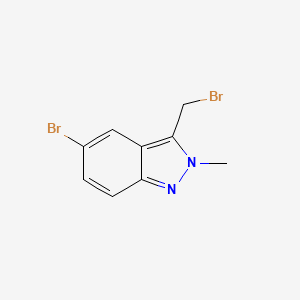
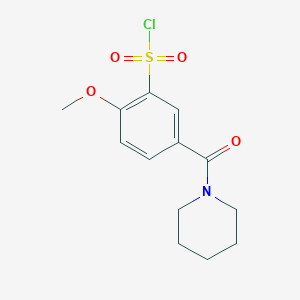
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)
